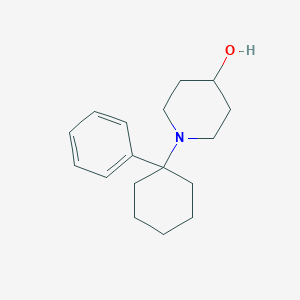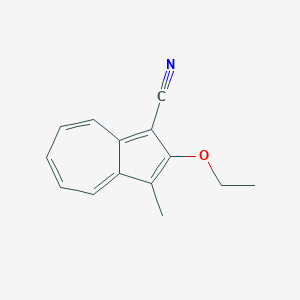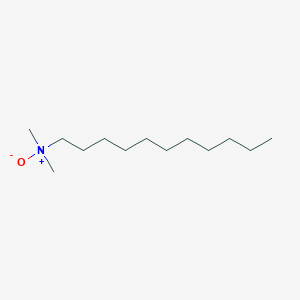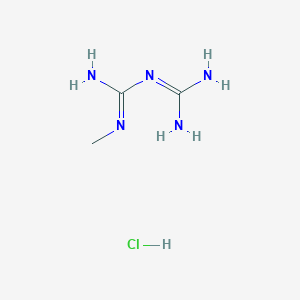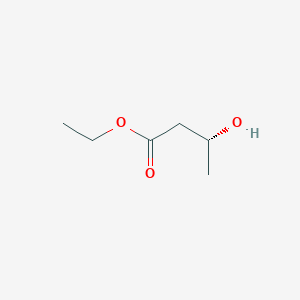
N-Methylprotoporphyrin
Vue d'ensemble
Description
N-Methylprotoporphyrin IX (NmePPIX) is a derivative of protoporphyrin IX (PPIX) and the lattice of heme . Certain xenobiotics strongly induce NmePPIX production in the liver. The existence of endogenous NmePPIX in untreated animal liver has also been reported .
Synthesis Analysis
The detailed mechanisms of NmePPIX biosynthesis remain unclear, but cytochrome P450 enzymes are thought to be critical in xenobiotic-induced NmePPIX production . In one proposed scenario, GSF interacts with CYPs to produce a methyl radical from the methoxy group, which reacts with the heme moiety in CYPs to directly form NmePPIX .
Molecular Structure Analysis
N-Methylprotoporphyrin IX has the molecular formula C35H36N4O4 . It is a derivative of protoporphyrin IX and the lattice of heme .
Chemical Reactions Analysis
High levels of NmePPIX cause PPIX accumulation because NmePPIX is a potent inhibitor (Ki = 7 nM) of ferrochelatase, the last enzyme in the heme biosynthesis pathway that converts PPIX to heme .
Applications De Recherche Scientifique
Role in Heme Biosynthesis
N-Methyl Protoporphyrin IX is a transition state analog that potently inhibits protoporphyrin IX ferrochelatase, blocking the terminal step of the heme biosynthetic pathway . It is used to study the effect of heme synthesis blockade in cell systems .
Marine Microbiology
Protoporphyrin IX, a fundamental precursor in the synthesis of heme and chlorophyll, plays a vital role in the biological metabolism and biogeochemical cycling in the ocean . A new technique of quantifying protoporphyrin IX in microbial cells in seawater has been reported .
G-Quadruplex DNA Binding
N-Methyl mesoporphyrin IX is a highly selective light-up probe for G-quadruplex (GQ) DNA . GQs are non-canonical DNA structures formed by guanine-rich sequences. They are implicated in genomic stability, longevity, and cancer .
Biosensor Applications
The ability of N-Methyl mesoporphyrin IX to selectively recognize GQ structures makes it a valuable scaffold for designing novel GQ binders . NMM-GQ complexes have been used as biosensors for heavy metals, small molecules (e.g. ATP and pesticides), DNA, and proteins .
Investigation of Biological Processes
N-Methyl mesoporphyrin IX serves as a probe to investigate the roles of GQs in biological processes . This utility is particularly important in understanding the implications of GQ structures in various biological phenomena .
Xenobiotic Induction
Certain xenobiotics strongly induce N-Methyl protoporphyrin IX production in the liver . The existence of endogenous N-Methyl protoporphyrin IX in untreated animal liver has also been reported .
Mécanisme D'action
Target of Action
N-Methylprotoporphyrin IX primarily targets the ferrochelatase enzyme . Ferrochelatase is a vital enzyme in the heme biosynthetic pathway, responsible for the insertion of iron into the porphyrin ligand .
Mode of Action
N-Methylprotoporphyrin IX interacts with its target, the ferrochelatase enzyme, by acting as a potent inhibitor . It effectively creates a blockade at the terminal step of the heme biosynthetic pathway .
Biochemical Pathways
The inhibition of the ferrochelatase enzyme by N-Methylprotoporphyrin IX affects the heme biosynthetic pathway . This pathway is responsible for the production of heme, a vital component of various proteins, including hemoglobin and cytochromes. The blockade at the terminal step of this pathway caused by N-Methylprotoporphyrin IX leads to the accumulation of protoporphyrin IX .
Result of Action
The primary result of N-Methylprotoporphyrin IX’s action is the inhibition of heme synthesis . This inhibition can lead to the accumulation of protoporphyrin IX , which may have various molecular and cellular effects depending on the specific biological context.
Action Environment
The action, efficacy, and stability of N-Methylprotoporphyrin IX can be influenced by various environmental factors. For instance, the presence of other compounds, such as inhibitors of cytochrome P450, can affect the induction of metabolic disorders related to N-Methylprotoporphyrin IX . .
Orientations Futures
Propriétés
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O4/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28/h8-9,14-17,37H,1-2,10-13H2,3-7H3,(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQMZDDLPYUOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79236-56-9 | |
| Record name | N-Methylprotoporphyrin IX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079236569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Methylprotoporphyrin IX inhibit ferrochelatase?
A1: N-Methylprotoporphyrin IX acts as a transition-state analog, mimicking the structure of the enzyme-substrate complex. It binds tightly to the active site of ferrochelatase, preventing the natural substrate, protoporphyrin IX, from binding and undergoing iron insertion. [] This competitive inhibition leads to the accumulation of protoporphyrin IX and a decrease in heme production. [, ]
Q2: What are the downstream consequences of ferrochelatase inhibition by N-Methylprotoporphyrin IX?
A2: Inhibition of ferrochelatase by N-Methylprotoporphyrin IX disrupts heme biosynthesis, leading to various downstream effects. These include:
- Induction of 5-aminolevulinate synthase (ALA synthase): Heme deficiency triggers a feedback mechanism that upregulates ALA synthase, the first and rate-limiting enzyme in the heme biosynthetic pathway. [, ] This leads to an accumulation of heme precursors, particularly protoporphyrin IX.
- Protoporphyrin IX accumulation: Protoporphyrin IX, unable to be converted to heme due to ferrochelatase inhibition, accumulates within cells. This can have toxic effects, contributing to the development of protoporphyria. [, , ]
- Disruption of cellular processes: Heme is essential for various cellular functions, including oxygen transport, electron transport chain activity, and drug metabolism. Heme deficiency can impair these processes, leading to cellular dysfunction and potentially cell death. [, ]
Q3: What is the molecular formula and weight of N-Methylprotoporphyrin IX?
A3: The molecular formula of N-Methylprotoporphyrin IX is C36H38N4O4. Its molecular weight is 590.7 g/mol.
Q4: Are there any distinctive spectroscopic features of N-Methylprotoporphyrin IX?
A4: Yes, N-Methylprotoporphyrin IX exhibits characteristic absorption spectra, similar to other porphyrins, but with specific shifts due to the N-methylation. Additionally, NMR spectroscopy, particularly 1D and 2D techniques, are invaluable for structural characterization, including identifying the specific nitrogen atom alkylated in each of the four possible isomers. [, , ]
Q5: How do structural modifications to the N-alkyl group of N-alkylprotoporphyrins affect their inhibitory potency on ferrochelatase?
A5: Studies with various N-alkylprotoporphyrins, including those with different alkyl chain lengths and branching patterns, have demonstrated that the size and bulkiness of the N-alkyl group influence inhibitory potency. For example, increasing the length and bulk of the 4-alkyl substituent in a series of dihydropyridines (precursors to N-alkylprotoporphyrins) led to increased proportions of specific N-alkylprotoporphyrin regioisomers and affected their inhibitory potency on ferrochelatase. [, ] This suggests that steric factors within the enzyme's active site play a role in inhibitor binding.
Q6: What in vitro and in vivo models have been used to study the effects of N-Methylprotoporphyrin IX?
A6: Numerous in vitro and in vivo models have been employed to investigate the impact of N-Methylprotoporphyrin IX on heme biosynthesis and related processes:
- Cell Culture: Chick embryo liver cells have been extensively used to study the effects of N-Methylprotoporphyrin IX on ferrochelatase activity, ALA synthase induction, and protoporphyrin IX accumulation. [, , ]
- Animal Models: Rodent models, particularly mice, have been valuable for in vivo studies. For instance, mice treated with N-Methylprotoporphyrin IX or genetically modified to have reduced ferrochelatase activity exhibit features of protoporphyria and provide insights into the role of heme in various physiological processes. [, , , ]
- Human Studies: While direct experimental use of N-Methylprotoporphyrin IX in humans is limited due to its potential for inducing protoporphyria, studies with erythrocytes from individuals with erythropoietic protoporphyria (EPP), a genetic disorder characterized by ferrochelatase deficiency, have provided valuable insights. These studies demonstrated the resistance of EPP erythrocytes to malarial parasite growth, highlighting the importance of host ferrochelatase for parasite survival. [, ]
Q7: Are there any biomarkers associated with N-Methylprotoporphyrin IX activity or heme deficiency?
A7: Yes, several biomarkers are associated with N-Methylprotoporphyrin IX activity and heme deficiency. These include:
- N-Methylprotoporphyrin IX itself: Elevated levels of N-methylPP in biological samples, such as liver tissue or erythrocytes, can indicate exposure to compounds that inhibit ferrochelatase. [, , ]
- Protoporphyrin IX: Increased protoporphyrin IX levels, particularly in erythrocytes, are a hallmark of ferrochelatase deficiency and can be used to diagnose conditions like EPP. [, ]
- ALA synthase activity: Upregulation of ALA synthase activity, particularly the housekeeping form (H-ALS), can indicate heme deficiency and is often observed in response to ferrochelatase inhibition. [, ]
Q8: What are some key historical milestones in the research of N-Methylprotoporphyrin IX?
A8: Research on N-Methylprotoporphyrin IX has significantly advanced our understanding of heme biosynthesis and its regulation. Some key milestones include:
- Identification as a Ferrochelatase Inhibitor: The discovery of N-methylPP as a potent inhibitor of ferrochelatase was crucial, providing a tool to study the enzyme's function and the consequences of heme deficiency. [, ]
- Recognition of its Role in Drug-Induced Porphyria: The finding that certain drugs, like griseofulvin, can be metabolized to N-alkylprotoporphyrins, including N-methylPP, which subsequently inhibit ferrochelatase, provided a mechanistic explanation for some forms of drug-induced protoporphyria. [, , ]
- Exploration as a Potential Antimalarial Target: The observation that erythrocytes from EPP patients, who have low ferrochelatase activity, are resistant to malarial parasite growth, sparked interest in targeting host ferrochelatase as a novel antimalarial strategy. [, ]
Q9: What are some cross-disciplinary applications of N-Methylprotoporphyrin IX research?
A9: The study of N-Methylprotoporphyrin IX has fostered collaboration between diverse scientific disciplines:
- Biochemistry and Pharmacology: Understanding the mechanism of ferrochelatase inhibition by N-methylPP has deepened our knowledge of heme biosynthesis and its regulation. []
- Toxicology: Research on N-alkylprotoporphyrins, including N-methylPP, has been crucial in elucidating mechanisms of drug-induced protoporphyria. []
- Parasitology: The discovery of host ferrochelatase as a potential antimalarial target has opened new avenues for developing novel therapies against malaria. []
- Neuroscience: Emerging research suggests a role for heme deficiency in neurodegenerative diseases, with N-methylPP being used as a tool to study the consequences of heme depletion in neuronal cells. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






